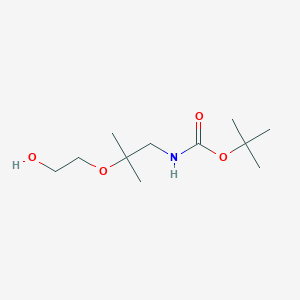
Tert-butyl (2-(2-hydroxyethoxy)-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate: is a chemical compound with the molecular formula C13H27NO6 . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxyethoxy-methylpropyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-hydroxyethoxy)-2-methylpropan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate can undergo oxidation reactions, especially at the hydroxyethoxy group, forming corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Used in the synthesis of bioactive compounds.
- Acts as a linker in the preparation of bioconjugates.
Medicine:
- Potential use in drug development as a prodrug or active pharmaceutical ingredient.
Industry:
- Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
- tert-Butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
- tert-Butyl N-[2-(2-hydroxyethoxy)propyl]carbamate
- tert-Butyl N-[2-(2-hydroxyethoxy)butyl]carbamate
Comparison:
- Other similar compounds may lack the methyl group, resulting in different physical and chemical properties.
tert-Butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate: is unique due to the presence of the methyl group on the propyl chain, which can influence its reactivity and steric properties.
Properties
Molecular Formula |
C11H23NO4 |
|---|---|
Molecular Weight |
233.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C11H23NO4/c1-10(2,3)16-9(14)12-8-11(4,5)15-7-6-13/h13H,6-8H2,1-5H3,(H,12,14) |
InChI Key |
OOIWQJDBHQRUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















